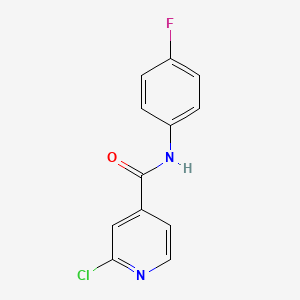

2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-chloro-N-(4-fluorophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-11-7-8(5-6-15-11)12(17)16-10-3-1-9(14)2-4-10/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSPNNBJPVINPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=NC=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 2 Chloro N 4 Fluorophenyl Pyridine 4 Carboxamide

Established Synthetic Routes to Pyridine-4-carboxamide Core Structures

The synthesis of pyridine-4-carboxamide derivatives, including the target compound, can be broadly categorized into two strategic approaches: the formation of the amide linkage on a pre-existing pyridine (B92270) ring and the construction of the pyridine ring itself with the necessary functionalities in place.

Amide Coupling Reactions

Amide bond formation is a cornerstone of organic synthesis, and several reliable methods are employed to couple a pyridine carboxylic acid or its derivative with an amine. growingscience.com These reactions are fundamental to assembling the 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide molecule from its constituent parts.

A primary and direct method for synthesizing 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide is through a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This specific transformation involves the reaction of 2-chloropyridine-4-carbonyl chloride with 4-fluoroaniline (B128567). The acyl chloride is a highly reactive carboxylic acid derivative due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic. libretexts.orgyoutube.com

The reaction mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com The nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base, such as pyridine or triethylamine (B128534), is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. fishersci.co.uk This method, often referred to as the Schotten-Baumann reaction, is highly efficient for forming amides from acyl chlorides and amines. fishersci.co.uk

Reaction Scheme:

Reactant 1: 2-Chloropyridine-4-carbonyl chloride

Reactant 2: 4-Fluoroaniline

Product: 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide

Byproduct: Hydrochloric acid (HCl)

| Reactant | Role | Key Feature |

| 2-Chloropyridine-4-carbonyl chloride | Electrophile | Highly reactive acylating agent |

| 4-Fluoroaniline | Nucleophile | Aromatic amine |

| Triethylamine (Base) | Acid Scavenger | Neutralizes HCl byproduct |

When starting from the carboxylic acid, 2-chloropyridine-4-carboxylic acid, direct condensation with 4-fluoroaniline is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. fishersci.co.uk To overcome this, coupling agents are employed to activate the carboxylic acid. A widely used combination is N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylaminopyridine) (DMAP). researchgate.netrsc.org

In this process, known as Steglich esterification when applied to alcohols, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukresearchgate.net This intermediate is susceptible to nucleophilic attack. The addition of DMAP, a hyper-nucleophilic acylation catalyst, further accelerates the reaction by forming an even more reactive acylpyridinium species. rsc.orgnih.gov This species is then readily attacked by the amine (4-fluoroaniline) to yield the desired amide product. The main byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration. peptide.com

Key Components in DCC/DMAP Coupling:

| Reagent | Function |

| 2-Chloropyridine-4-carboxylic acid | Acid component |

| 4-Fluoroaniline | Amine component |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Activates the carboxylic acid |

| DMAP (4-(Dimethylaminopyridine)) | Acylation catalyst |

Beyond acyl chlorides and DCC/DMAP systems, a variety of other reagents can be used to facilitate amide bond formation. Carboxylic acids can be converted into other activated forms or coupled using different reagents.

In Situ Acyl Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert 2-chloropyridine-4-carboxylic acid into the corresponding acyl chloride in situ, which then reacts with 4-fluoroaniline without the need for isolating the highly reactive intermediate. growingscience.comfishersci.co.uk

Phosphonium and Uronium-based Reagents: A large family of coupling reagents developed primarily for peptide synthesis is also applicable. These include benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.com These reagents react with the carboxylic acid to form activated esters that readily couple with amines, often providing high yields and minimizing side reactions. growingscience.com

Pyridine N-oxides: An alternative approach involves the activation of pyridine N-oxides. These can react with amines and carboxylic acids in the presence of an organophosphorus catalyst in a three-component condensation to generate 2-amidopyridines. nih.gov Another method uses activating agents like tosyl chloride to make the pyridine ring susceptible to nucleophilic attack by active methylene (B1212753) compounds, which can be precursors to the carboxamide group. acs.org

Heterocyclic Ring Synthesis Approaches

Instead of forming the amide bond on a pre-formed pyridine, an alternative strategy involves constructing the pyridine ring itself from acyclic precursors. These methods build the heterocyclic core and introduce the required substituents in a controlled manner.

The synthesis of substituted pyridines is a well-established field with several named reactions that can be adapted to create the pyridine-4-carboxamide core. wikipedia.orgorganic-chemistry.org These methods typically involve condensation and cyclization of smaller, readily available building blocks.

Hantzsch Pyridine Synthesis: This classic method involves a multi-component reaction, typically condensing a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source. wikipedia.org This produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. While versatile, this method requires careful selection of precursors to achieve the specific substitution pattern of the target molecule.

Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org It is a powerful tool for creating the pyridine ring, though yields can sometimes be modest.

Bönnemann Cyclization: This method involves the [2+2+2] cycloaddition of a nitrile and two molecules of an alkyne, often catalyzed by a cobalt complex. wikipedia.org By choosing an appropriately substituted nitrile, a pyridine ring with a specific substituent at the 2-position can be formed.

Other Cyclization Strategies: Numerous other strategies exist, including hetero-Diels-Alder reactions that form the six-membered ring through a [4+2] cycloaddition. nih.gov Cascade reactions, where a series of intramolecular reactions lead to ring formation, can also be employed to construct complex heterocyclic systems from linear precursors. researchgate.net The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids represents a more modern three-component approach to highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it

These cyclization methods offer a powerful alternative for accessing the pyridine core, often allowing for the introduction of diverse substitution patterns that might be difficult to achieve by direct functionalization of a pre-existing pyridine ring.

Strategies Involving Pyridinethione Derivatives as Synthons

The synthesis of N-arylpyridine-4-carboxamides can be conceptually approached through the utilization of pyridinethione precursors. While direct synthesis of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide from a pyridinethione has not been explicitly detailed in available literature, analogous reactions provide a viable synthetic blueprint. One such strategy involves the reaction of a pyridinethione derivative, which can be prepared from the corresponding pyridine-N-oxide.

A plausible synthetic pathway could commence with the appropriate pyridinethione, which then undergoes S-alkylation followed by oxidation and amidation. For instance, the synthesis of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives has been achieved through the reaction of 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with 2-chloro-N-arylacetamides. nih.gov This reaction proceeds via the initial formation of a 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide intermediate. nih.gov A similar strategy could be envisioned for the target molecule, starting with a suitably substituted pyridinethione. The key steps would involve the formation of a thioether intermediate, which is then converted to the target carboxamide.

Optimization of Synthetic Parameters for Enhanced Yield and Purity

The efficiency of synthesizing 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide is highly dependent on the careful control of various reaction parameters.

The choice of solvent is critical in the synthesis of pyridine carboxamides. For the amidation step, where a carboxylic acid derivative is reacted with an amine, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often employed to ensure the solubility of the reactants. In related syntheses of N-amino pyridine-2,6-dione derivatives, DMF was found to provide higher yields compared to other solvents like ethanol, methanol, acetonitrile, and tetrahydrofuran (B95107) (THF) when the reaction was carried out at reflux conditions. researchgate.net

Reaction temperature and duration are pivotal in balancing reaction rate and minimizing the formation of byproducts. For the synthesis of related 4-chloropyridine-2-carboxamide, the initial step of reacting 4-chloropyridine-2-carboxylic acid with thionyl chloride was conducted at reflux for 2 hours at 80°C. chemicalbook.com The subsequent amidation with an ammonia solution was performed at ice bath temperature for 15 minutes, followed by stirring at room temperature for 3 hours. chemicalbook.com These conditions suggest that a moderate temperature for a defined period is optimal for achieving high yields.

The use of catalysts and bases is often essential to facilitate the amidation reaction. In the synthesis of 2-chloro-N-arylacetamides, triethylamine is used as a base to neutralize the HCl generated during the reaction of an arylamine with chloroacetyl chloride. nih.gov For palladium-catalyzed amination of 2-halopyridines, the choice of an appropriate palladium catalyst and ligand is crucial for achieving high yields and selectivity. researchgate.net While direct catalytic amidation to form the title compound is a potential route, the more common laboratory synthesis involves the activation of the carboxylic acid group followed by reaction with the amine.

Purification of the final product is critical to obtain high-purity 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide. Common techniques include recrystallization and column chromatography. In the synthesis of 4-chloropyridine-2-carboxamide, the crude product was purified by recrystallization from ethyl acetate (B1210297) to afford a white solid. chemicalbook.com For scalable synthesis, process optimization would focus on minimizing the need for chromatographic purification by carefully controlling reaction conditions to reduce byproduct formation.

| Parameter | Condition | Effect on Yield and Purity |

| Solvent | Polar aprotic (e.g., DMF, DCM) | Enhances solubility of reactants, potentially increasing reaction rate and yield. |

| Temperature | Moderate (e.g., room temperature to reflux) | Controls reaction rate; higher temperatures may lead to increased byproduct formation. |

| Catalyst/Base | Organic bases (e.g., triethylamine) | Neutralizes acidic byproducts, driving the reaction to completion. |

| Purification | Recrystallization, Column Chromatography | Removes impurities to yield a high-purity final product. |

Intrinsic Chemical Reactivity and Potential Transformations

The chemical reactivity of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide is primarily dictated by the electrophilic nature of the pyridine ring, further enhanced by the electron-withdrawing chloro substituent, and the nucleophilic character of the amide nitrogen. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. chempanda.com This allows for the introduction of a variety of functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

Potential transformations include:

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. The reactivity of 2-chloropyridine (B119429) towards nucleophiles is significantly higher than that of chlorobenzene (B131634) due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. researchgate.net

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to form C-C and C-N bonds.

Hydrolysis of the Amide: The carboxamide functional group can be hydrolyzed under acidic or basic conditions to yield 2-chloropyridine-4-carboxylic acid and 4-fluoroaniline.

| Reaction Type | Reagents | Potential Product |

| Nucleophilic Substitution | R-NH2 | 2-(Alkyl/Aryl)amino-N-(4-fluorophenyl)pyridine-4-carboxamide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-N-(4-fluorophenyl)pyridine-4-carboxamide |

| Buchwald-Hartwig Amination | R-NH2, Pd catalyst | 2-(Alkyl/Aryl)amino-N-(4-fluorophenyl)pyridine-4-carboxamide |

| Amide Hydrolysis | H3O+ or OH- | 2-Chloropyridine-4-carboxylic acid and 4-fluoroaniline |

Substitution Reactions on the Pyridine Ring

The pyridine ring in 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide is rendered electron-deficient by the electronegative nitrogen atom. This electronic characteristic, combined with the presence of a chlorine atom at the 2-position, makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comquimicaorganica.orgyoutube.com The chlorine atom at the 2- or 4-position is a good leaving group, activated by the ring's nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. youtube.comnih.gov

Nucleophilic attacks are strongly favored at the C2 and C4 positions of the pyridine ring due to the ability of the nitrogen atom to delocalize and bear the negative charge in the reaction intermediate. youtube.com In contrast, substitution at the C3 position is significantly less favorable. youtube.com The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate, followed by the elimination of the chloride ion to restore aromaticity. stackexchange.comyoutube.com

The reactivity of halopyridines in SNAr reactions is also influenced by the nature of the halogen, with fluoro- a better leaving group than chloro-substituents. researchgate.net Lewis acids can be employed to catalyze these substitution reactions by coordinating to the pyridine nitrogen, thereby further increasing the ring's electrophilicity. bath.ac.uk

| Substrate | Position of Halogen | Relative Reactivity | Influencing Factors |

|---|---|---|---|

| 2-Fluoropyridine | 2 | High | High electronegativity of fluorine facilitates nucleophilic attack. researchgate.net |

| 2-Chloropyridine | 2 | Moderate | Good leaving group, activated by ring nitrogen. nih.govyoutube.com |

| 4-Chloropyridine | 4 | Moderate | Position is activated for nucleophilic attack. stackexchange.com |

| 3-Chloropyridine | 3 | Low | Intermediate cannot delocalize negative charge onto the nitrogen atom. youtube.com |

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The ring nitrogen's electronegativity deactivates the ring towards electrophiles. wikipedia.org Furthermore, the nitrogen atom is readily protonated or complexes with Lewis acids under typical EAS conditions, which further deactivates the ring, making substitution nearly impossible without activating groups. wikipedia.org

Electrophilic and Nucleophilic Reactions of the Amide Moiety

The amide moiety (-CONH-) in 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide possesses dual reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces its nucleophilicity compared to an amine. However, under strongly basic conditions, the amide N-H can be deprotonated to form an amidate anion, which is a potent nucleophile.

Conversely, the carbonyl oxygen is a site of electrophilic attack (e.g., protonation). Activation of the amide can be achieved by treating it with reagents like triflic anhydride (B1165640) (Tf₂O), which converts the carbonyl oxygen into a better leaving group and generates a highly electrophilic nitrilium or keteniminium ion intermediate. nih.gov These reactive intermediates can then undergo attack by various nucleophiles. nih.gov

Oxidation and Reduction Pathways of the Pyridine and Phenyl Rings

Oxidation: The pyridine ring is generally resistant to oxidation. However, N-oxidation of the pyridine nitrogen is a common transformation, which can be achieved using oxidizing agents like peroxy acids. wikipedia.orgnih.gov The resulting pyridine-N-oxide can exhibit different reactivity compared to the parent pyridine. For instance, it can facilitate nucleophilic substitution at the 2- and 4-positions. youtube.com The N-(4-fluorophenyl) ring is also relatively stable to oxidation, though under harsh conditions, degradation can occur.

Reduction: The amide functional group can be reduced to an amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.com This reaction proceeds by converting the carbonyl group into a methylene group (-CH₂-), thus transforming the carboxamide into a secondary amine. Milder and more selective methods have also been developed, such as using triflic anhydride activation followed by reduction with sodium borohydride (B1222165) (NaBH₄), which can tolerate sensitive functional groups. organic-chemistry.org Catalytic methods using hydrosilanes in the presence of transition metals like iridium or nickel have also been reported for amide reduction. organic-chemistry.org

The pyridine ring itself can be reduced under catalytic hydrogenation conditions (e.g., H₂/Pd), although this typically requires forcing conditions. The fluorophenyl ring is generally resistant to reduction under these conditions.

Hydrolysis of the Carboxamide Bond

The carboxamide bond is robust but can be cleaved through hydrolysis under either acidic or basic conditions, yielding 2-chloropyridine-4-carboxylic acid and 4-fluoroaniline. This reaction typically requires heating. The stability of the amide bond is a key feature in many biologically active molecules.

Synthesis of Structural Analogues and Derivatives of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide

The synthesis of structural analogues of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide allows for the systematic investigation of structure-activity relationships. Modifications can be introduced on both the pyridine and the N-phenyl moieties.

Modifications on the Pyridine Ring (e.g., Halogen Position, Alkyl Substituents)

The synthesis of analogues with modified pyridine rings typically starts from a correspondingly substituted pyridine-4-carboxylic acid or its ester. For example, changing the position of the chloro substituent from the 2- to the 3-position would require starting with 3-chloropyridine-4-carboxylic acid.

The synthesis of various 2-chloropyridine derivatives often involves the cyclization of 1,3-butadiene (B125203) precursors. google.com Alternatively, nucleophilic substitution reactions on di- or tri-halopyridines can provide a route to selectively introduce different substituents. For instance, reacting a 2,6-dichloropyridine (B45657) derivative with a nucleophile can lead to mono-substitution, providing a handle for further functionalization.

The introduction of alkyl groups can be achieved through various cross-coupling reactions, such as nickel-catalyzed reductive couplings of halopyridines. acs.org Side-chain lithiation of alkyl-substituted pyridines followed by reaction with an electrophile also provides a route to more complex derivatives. researchgate.net

Alterations on the N-Substituted Phenyl Moiety (e.g., Halogenation Patterns, Methyl Groups)

Alterations on the N-substituted phenyl ring are most commonly achieved by varying the aniline (B41778) starting material used in the final amide bond formation step. The general synthetic route involves activating the pyridine-4-carboxylic acid (e.g., by converting it to an acid chloride or using coupling agents) and then reacting it with a desired substituted aniline. niscpr.res.inresearchgate.netnih.gov

This approach allows for the introduction of a wide variety of substituents on the phenyl ring. For instance, using 2,4-difluoroaniline (B146603) or 4-methylaniline instead of 4-fluoroaniline would yield the corresponding N-(2,4-difluorophenyl) or N-(4-methylphenyl) analogues. nih.gov This modularity is a key advantage in medicinal chemistry for exploring the impact of electronic and steric properties of this part of the molecule. Ullmann-type coupling reactions can also be employed for the N-arylation of amides, providing another route to diverse analogues. nih.gov

| Target Analogue Type | Key Starting Material | Typical Reaction | Reference Example |

|---|---|---|---|

| Pyridine Ring Modification (Halogen position) | Substituted pyridine-4-carboxylic acid | Amide coupling with 4-fluoroaniline | Synthesis of pyridine-3-carboxamides. nih.gov |

| Pyridine Ring Modification (Alkyl group) | Alkyl-substituted 2-chloropyridine | Cross-coupling or lithiation/alkylation | Synthesis of substituted pyridines via side-chain lithiation. researchgate.net |

| N-Phenyl Moiety Modification (Halogenation) | 2-Chloropyridine-4-carbonyl chloride | Amide coupling with a di- or tri-haloaniline | Synthesis of N-(substituted phenyl) carboxamides. researchgate.net |

| N-Phenyl Moiety Modification (Alkyl group) | 2-Chloropyridine-4-carboxylic acid | Amide coupling with a toluidine or xylidine | Synthesis of N-(2-((p-tolylamino)phenyl))nicotinamide. nih.gov |

Substitution of the Carboxamide Nitrogen

The nitrogen atom of the carboxamide group in 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide can serve as a nucleophile, enabling the introduction of various substituents. These reactions, typically N-alkylation or N-arylation, can significantly alter the compound's chemical and physical properties.

N-Alkylation: The introduction of alkyl groups onto the carboxamide nitrogen can be achieved through reactions with alkyl halides in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the subsequent substitution reaction. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions.

N-Arylation: The formation of a new carbon-nitrogen bond between the carboxamide nitrogen and an aryl group can be accomplished via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst with a suitable ligand to facilitate the coupling of the amide with an aryl halide or triflate. These methodologies allow for the synthesis of a diverse range of N-aryl derivatives.

The table below summarizes hypothetical examples of N-substitution reactions on a related pyridine carboxamide scaffold, illustrating the types of reagents and general conditions that could be adapted for 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide.

| Entry | Electrophile | Reagent/Catalyst | Base | Solvent | Product |

| 1 | Methyl iodide | - | NaH | THF | N-methyl-2-chloro-N-(4-fluorophenyl)pyridine-4-carboxamide |

| 2 | Benzyl bromide | - | K₂CO₃ | DMF | N-benzyl-2-chloro-N-(4-fluorophenyl)pyridine-4-carboxamide |

| 3 | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | N-(4-fluorophenyl)-N-phenyl-2-chloropyridine-4-carboxamide |

| 4 | 4-Methoxyphenyl bromide | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | N-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-chloropyridine-4-carboxamide |

This table presents plausible reaction conditions based on general knowledge of N-alkylation and N-arylation reactions of amides. Specific conditions for 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide would require experimental optimization.

Incorporating Heterocyclic Moieties (e.g., Imidazole (B134444), Thiazolidinone)

The functional groups of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide can be utilized to construct more complex molecules containing additional heterocyclic rings, such as imidazole and thiazolidinone. These moieties are prevalent in pharmacologically active compounds.

Synthesis of Imidazole Derivatives: While direct synthesis from 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide is not extensively documented, a plausible synthetic route could involve the initial modification of the carboxamide. For instance, N-alkylation with a suitable halo-carbonyl compound could introduce a precursor that, upon reaction with an ammonia source and subsequent cyclization, would yield a substituted imidazole ring. General methods for imidazole synthesis often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (Radziszewski synthesis) or the reaction of an α-haloketone with an amidine (Wallach synthesis).

Synthesis of Thiazolidinone Derivatives: Thiazolidinones are commonly synthesized through the condensation of an amine, a carbonyl compound, and a mercapto-carboxylic acid, such as thioglycolic acid. A potential pathway to incorporate a thiazolidinone moiety could involve the reaction of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide with chloroacetyl chloride to form an N-chloroacetylated intermediate. This intermediate could then undergo cyclization with a thiourea (B124793) or a related sulfur nucleophile to form a thiazolidinone ring.

The following table outlines hypothetical reaction schemes for the synthesis of imidazole and thiazolidinone derivatives starting from a modified 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide scaffold.

| Heterocycle | Starting Material (Hypothetical) | Key Reagents | Reaction Type | Product (Hypothetical) |

| Imidazole | N-(2-oxo-2-phenylethyl)-2-chloro-N-(4-fluorophenyl)pyridine-4-carboxamide | NH₄OAc, Aldehyde | Condensation/Cyclization | Imidazole-substituted pyridine carboxamide |

| Thiazolidinone | 2-Chloro-N-(4-fluorophenyl)-N-(chloroacetyl)pyridine-4-carboxamide | Thiourea | Cyclization | Thiazolidinone-fused pyridine carboxamide |

This table illustrates potential synthetic strategies based on established methods for the synthesis of these heterocycles. The direct application to 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide would necessitate further research and development.

Structure Activity Relationship Sar Investigations of 2 Chloro N 4 Fluorophenyl Pyridine 4 Carboxamide and Its Analogues

General Principles of SAR for Pyridine (B92270) Carboxamide Scaffolds

The pyridine carboxamide framework is a "privileged scaffold" in medicinal chemistry, frequently incorporated into a wide array of drug candidates due to its versatile chemical properties and ability to interact with diverse biological targets. rsc.orgrsc.org Pyridine, an isostere of benzene (B151609), contains a nitrogen atom that significantly influences the molecule's electronic distribution, basicity, and hydrogen-bonding capacity. rsc.orgnih.gov This nitrogen atom typically acts as a hydrogen bond acceptor, a key interaction for binding to biological macromolecules. researchgate.net

The carboxamide linker (-CONH-) is a crucial functional group that provides structural rigidity and defined directionality. It features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), enabling it to form strong and specific interactions with protein active sites. researchgate.net The combination of the pyridine ring and the carboxamide group creates a versatile scaffold that can be readily modified at multiple positions to fine-tune its steric, electronic, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of this scaffold often reveal that the nature and position of substituents on both the pyridine and the phenyl rings are critical determinants of biological activity. asm.orgnih.gov The pyridine ring itself is generally more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. nih.gov

Impact of Substituent Position and Electronic Effects on Molecular Interactions

The chlorine atom at the 2-position of the pyridine ring exerts a significant influence on the molecule's reactivity and potential for molecular interactions. Due to the electron-withdrawing nature of the pyridine nitrogen, the C-2 position is electron-deficient and thus susceptible to nucleophilic attack. nih.govuoanbar.edu.iq This makes the 2-chloro group a key site for synthetic modification and a potential leaving group in reactions designed to generate analogues. wikipedia.orgchempanda.com

The fluorine atom at the 4-position (para-position) of the N-phenyl ring plays a critical role in modulating the electronic properties and metabolic stability of the compound. Fluorine is the most electronegative element, and its presence as a para-substituent makes the phenyl ring electron-deficient. This electronic modulation can affect the acidity of the amide N-H, influencing its hydrogen-bonding strength.

The small size of the fluorine atom means it generally does not cause significant steric hindrance. It can participate in hydrogen bonding (C-H...F) and other electrostatic interactions. nih.gov Perhaps most importantly in drug design, the substitution of hydrogen with fluorine at metabolically labile positions can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability. The high electronegativity of fluorine also accelerates the rate of nucleophilic aromatic substitution (SNAr) reactions compared to chlorine, a property that can be exploited in synthesis. acs.org

The substitution of the chloro and fluoro groups with other halogens (e.g., bromine) or alkyl groups can significantly alter the compound's activity. SAR studies on related scaffolds have shown that changing the halogen can impact binding affinity and physical properties.

Halogen Substitutions : In studies comparing N-(chlorophenyl)pyridinecarboxamides with their brominated analogues, it was found that several chloro-isomers are isomorphous with their bromo-counterparts, suggesting similar packing and intermolecular interactions. nih.gov However, the larger size and greater polarizability of bromine compared to chlorine can lead to stronger halogen bonds and different van der Waals contacts. For instance, in one study of PPARγ agonists, substituting a chlorine with a bromine at a specific position led to higher transcriptional activity, potentially by forming a halogen bond with the backbone nitrogen of a phenylalanine residue. nih.gov

Alkyl Substitutions : The introduction of alkyl groups, such as a methyl group, can influence activity through steric and electronic effects. Alkyl groups are electron-donating and increase lipophilicity. Their steric bulk can either enhance binding by occupying a specific hydrophobic pocket or decrease activity by causing unfavorable steric clashes. The orientation and presence of methyl groups on aromatic rings have been shown to significantly affect the antibacterial activity of certain pyridine scaffolds. nih.gov

| Substituent Modification | Position | General Effect on Properties | Potential Impact on Activity |

|---|---|---|---|

| Cl → Br | Pyridine or Phenyl Ring | Increased size, polarizability, and lipophilicity. | May enhance binding through stronger halogen bonds or van der Waals interactions. nih.gov |

| F → Cl/Br | Phenyl Ring | Increased size and lipophilicity; reduced electronegativity. | Alters electronic nature of the ring and potential for halogen bonding. |

| H → CH₃ | Pyridine or Phenyl Ring | Increased lipophilicity and steric bulk; electron-donating. | Can improve binding by filling hydrophobic pockets or decrease it via steric hindrance. nih.gov |

| Cl → OCH₃ | Pyridine Ring | Changes from electron-withdrawing to electron-donating; potential H-bond acceptor. | Significantly alters electronic profile and introduces new interaction points. |

Intramolecular hydrogen bonds can significantly restrict conformational flexibility and enforce a more planar structure. For example, in ortho-substituted pyridine carboxamides, an intramolecular N-H···Npyridine hydrogen bond can lead to a nearly co-planar arrangement of the pyridine and carboxamide moieties. nih.govacs.org While the title compound is a pyridine-4-carboxamide and cannot form this specific intramolecular bond, the substitution pattern on both rings still influences the preferred conformation. In a related crystal structure, the pyridine and phenyl rings were observed to be non-coplanar, with significant dihedral angles between them, which can be crucial for fitting into a specific three-dimensional binding site. nih.gov

Structure-Binding Relationships with Molecular Targets

The pyridine carboxamide scaffold interacts with molecular targets primarily through a network of non-covalent interactions. The specific binding mode is determined by the arrangement of substituents and the topology of the target's active site.

Hydrogen Bonding : This is a dominant interaction for this scaffold. The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen act as acceptors. researchgate.netnih.gov For example, in studies of DHODH inhibitors, pyridine carboxamide analogues were shown to form hydrogen bonds with glutamine and arginine residues in the active site. mdpi.com

π-π Stacking : The two aromatic rings (pyridine and fluorophenyl) can engage in π-π stacking or π-cation interactions with aromatic residues of the target protein, such as tyrosine, phenylalanine, or tryptophan. These interactions are crucial for anchoring the ligand in the binding pocket.

Hydrophobic Interactions : Alkyl substituents or the aromatic rings themselves can fit into hydrophobic pockets within the active site, displacing water molecules and contributing favorably to the binding energy.

Halogen Bonding : The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. nih.gov

| Interaction Type | Molecular Feature | Potential Interacting Residue (Example) |

|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Carbonyl O |

| Hydrogen Bond (Acceptor) | Pyridine N | Arg, Gln, Ser, Tyr mdpi.com |

| Hydrogen Bond (Acceptor) | Carbonyl C=O | Arg, Gln, Asn mdpi.com |

| π-π Stacking | Pyridine Ring, Phenyl Ring | Phe, Tyr, Trp mdpi.com |

| Halogen Bond | 2-Chloro, 4-Fluoro | Backbone Carbonyl O, Ser, Thr nih.gov |

| Hydrophobic Interaction | Aromatic Rings | Leu, Ile, Val, Ala |

Analysis of Functional Group Contributions to Binding Affinity

The binding affinity of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide analogues is highly dependent on the contributions of its distinct functional groups: the pyridine ring, the carboxamide linker, and the substituted phenyl ring.

The Carboxamide Linker: The amide group is a critical structural motif, primarily serving as a hydrogen bond donor (N-H) and acceptor (C=O). In related pyridine carboxamide structures, the amide group has been shown to form direct hydrogen bonds with residues in the receptor binding site. For instance, in analogues binding to the acetylcholine-binding protein (AChBP), the amide can form direct hydrogen bonds to residues like Asp94. nih.gov Modification or removal of this linker often results in a complete loss of activity, highlighting its essential role in anchoring the ligand within the binding pocket. nih.gov

The Pyridine Ring: The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor. Studies on similar compounds have shown that this nitrogen atom can participate in a crucial hydrogen bond with tyrosine residues (e.g., Tyr212) in the binding site. nih.gov The position of the nitrogen and the carboxamide substituent on the ring is also vital; for example, shifting the carboxamide from the 4-position to other positions can alter the orientation of the ligand and disrupt key interactions. nih.gov

The 4-Fluorophenyl Group: The fluorine substituent on the phenyl ring significantly influences the molecule's electronic properties and binding interactions. Fluorine is a highly electronegative atom that can alter the charge distribution of the phenyl ring, potentially enhancing interactions with the receptor. researchgate.net It can also participate in unconventional hydrogen bonds, such as C-H···F interactions, which have been observed in the crystal structures of related compounds like N-(4-fluorophenyl)pyridine-2-carboxamide. nih.govresearchgate.net

Table 1: Summary of Functional Group Contributions to Binding Affinity

| Functional Group | Key Role in Binding | Observed Interactions | Impact of Modification |

|---|---|---|---|

| Carboxamide Linker | Hydrogen bonding anchor | N-H donor, C=O acceptor | Removal or significant alteration leads to loss of activity nih.gov |

| Pyridine Nitrogen | Hydrogen bond acceptor | Forms H-bonds with key residues (e.g., Tyrosine) nih.gov | Altering position can disrupt essential binding interactions |

| 4-Fluoro Substituent | Electronic modulation, H-bonding | Participates in C-H···F interactions nih.govresearchgate.net | Affects electrostatic interactions and binding affinity researchgate.net |

| 2-Chloro Substituent | Electronic and steric influence | Electron-withdrawing, influences ring electronics | Modifies ligand orientation and receptor recognition |

Importance of Hydrogen Bonding Networks and π-Stacking Interactions

Non-covalent interactions, particularly hydrogen bonds and π-stacking, are fundamental to the molecular recognition and stable binding of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide analogues.

Hydrogen Bonding: As established, the carboxamide linker and the pyridine nitrogen are primary sites for hydrogen bonding. nih.gov The amide N-H can donate a hydrogen bond, while the carbonyl oxygen acts as an acceptor. In some crystal structures of related isomers, unconventional aryl C-H···O and pyridine C-H···F hydrogen bonds create extensive two-dimensional networks, further stabilizing the ligand-receptor complex. nih.govresearchgate.net The presence of water molecules can also mediate hydrogen bond links between the ligand and receptor residues. nih.gov The strength and geometry of these bonds are critical for high-affinity binding.

π-Stacking Interactions: The two aromatic rings—the chloropyridine and the fluorophenyl rings—are crucial for engaging in π-π stacking interactions with aromatic residues (such as Phenylalanine, Tyrosine, or Tryptophan) in the receptor's binding pocket. nih.gov These interactions, where the electron-rich π-systems of the aromatic rings overlap, contribute significantly to the binding energy. In the crystal structures of similar molecules, well-defined π-stacking involving pyridine rings is a common feature. nih.govresearchgate.net The relative orientation of the two rings (the dihedral angle) is constrained by the amide linker and influences the effectiveness of these stacking interactions. Hydrogen bonding can also enhance the strength of π-π stacking by depleting the π-electron density of the aromatic rings. rsc.org

Steric and Electronic Factors in Ligand-Receptor Recognition

The precise fit of a ligand into its receptor is governed by a combination of steric and electronic complementarity.

Steric Factors: The size and shape of the molecule and its substituents are critical. Steric hindrance can prevent a ligand from adopting the optimal conformation for binding. nih.gov For instance, the placement of the chloro and fluoro substituents is not arbitrary. Their positions influence how the molecule fits within the confines of the binding pocket. In related scaffolds, the addition of a bulky substituent can either enhance binding by promoting better packing within the pocket through van der Waals forces or reduce affinity by causing steric clashes. nih.gov

Electronic Factors: The electronic properties of the ligand, dictated by its functional groups, are key to its interaction with the receptor. The electron-withdrawing nature of the chlorine and fluorine atoms creates a specific electrostatic potential map on the molecule. This influences dipole-dipole, dipole-quadrupole, and other electrostatic interactions that contribute to binding affinity. researchgate.netrsc.org Studies on other bioactive compounds have shown that having a combination of electron-donating and electron-withdrawing groups can be highly favorable for inhibitory activity. nih.gov The distribution of charge across the molecule guides its orientation and interaction with the electrostatic environment of the receptor's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies employ statistical methods to build models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the potency of novel analogues and for guiding rational drug design.

Development of QSAR Models for Predictive Analysis

For a series of compounds like the analogues of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide, QSAR models can be developed to predict their binding affinity or functional activity. The process involves calculating a set of molecular descriptors for each analogue and then using regression techniques, such as Multiple Linear Regression (MLR), to create a mathematical equation that relates these descriptors to the observed activity. nih.gov Such models, once validated, can screen virtual libraries of related compounds to prioritize the synthesis of those with the highest predicted activity, thereby saving time and resources.

Identification of Key Molecular Descriptors Correlating with Activity

The success of a QSAR model depends on the identification of relevant molecular descriptors that capture the structural variations responsible for the differences in biological activity. For pyridine carboxamide derivatives, key descriptors would likely fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include partial atomic charges, dipole moment, and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These are crucial for modeling interactions driven by electrostatics.

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molar volume, surface area, and shape indices (e.g., Kappa shape indices). They are important for quantifying how well a ligand fits into the binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for membrane permeability and hydrophobic interactions within the binding pocket. The most common descriptor is LogP (the logarithm of the partition coefficient between octanol and water).

Hydrogen Bonding Descriptors: Specific descriptors can be used to count the number of potential hydrogen bond donors and acceptors, which is highly relevant for this class of compounds.

Table 2: Common Molecular Descriptors in QSAR for Heterocyclic Compounds

| Descriptor Class | Example Descriptors | Relevance to Activity |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energy | Quantifies electrostatic and orbital interaction potential |

| Steric | Molecular Volume, Surface Area | Describes molecular size and shape for receptor fit |

| Hydrophobic | LogP, Molar Refractivity | Measures lipophilicity and potential for hydrophobic interactions |

| H-Bonding | Number of H-bond donors/acceptors | Accounts for the crucial role of hydrogen bonds in binding |

Comparative SAR with Related Bioactive Heterocycles

Comparing the SAR of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide with other bioactive heterocyclic scaffolds provides broader insights into the general principles of their molecular recognition.

Thienopyridines: In studies of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, the 2-aryl carboxamide functionality was found to be essential for activity. nih.gov Similar to the pyridine-4-carboxamide scaffold, modifications to this linker group completely eliminated biological activity, reinforcing the critical role of the carboxamide moiety as a binding anchor across different heterocyclic cores.

Pyrimidine-4-carboxamides: SAR studies on pyrimidine-4-carboxamides also highlight the importance of the carboxamide linker. researchgate.net Research leading to the NAPE-PLD inhibitor LEI-401 showed that the N-substituent on the carboxamide occupies a small lipophilic pocket, and its optimization was key to improving potency. This suggests that the N-phenyl group in 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide likely plays a similar role in occupying a specific sub-pocket in its target receptor.

Other Pyridine Derivatives: The antiproliferative activity of various pyridine derivatives often correlates with the presence of nitrogen and oxygen-containing functional groups (-C=O, -NH2), which facilitate hydrogen bonding. mdpi.com Furthermore, the presence of electron-withdrawing groups like fluorine and chlorine on aryl rings attached to a heterocyclic core is a common strategy to increase inhibitor activity, a principle observed in many different classes of N-heterocycles. mdpi.com This demonstrates a consistent theme where the combination of a hydrogen-bonding core (like the pyridine carboxamide) and electronically-tuned aromatic groups is a successful strategy for developing potent bioactive molecules.

Benzamide Derivatives and Their SAR Insights

Benzamide derivatives are a well-studied class of compounds with a broad range of biological activities. SAR studies on these molecules often focus on the substitution patterns of the benzamide ring and the appended phenyl ring.

Research into N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) antagonists revealed that substitutions at the 2-position of the benzamide ring, such as with a chloro (Cl) or methoxy (OMe) group, can result in submicromolar M1 inhibitory concentrations (IC50s). nih.gov For instance, the 2-chloro and 2-methoxy analogues demonstrated IC50s of 960 nM and 820 nM, respectively. nih.gov However, these substitutions also showed activity at other muscarinic receptor subtypes, indicating a need for further optimization to improve selectivity. nih.gov Substitution at the 4-position with a methoxy group resulted in potency comparable to the unsubstituted parent compound. nih.gov Interestingly, a 2,5-bis(trifluoromethyl) analog showed an M1 IC50 of 490 nM with approximately 9-fold functional selectivity against M3 and M5 receptors. nih.gov

In the context of Hsp90 inhibitors, the SAR of benzamide derivatives is also well-documented. researchgate.net Computational studies on benzamide derivatives as glucokinase activators have highlighted the importance of substitutions on the benzamide scaffold for developing novel therapeutic agents for diabetes. nih.gov These studies suggest that the introduction of electropositive atoms and hydrophobic groups, such as long carbon chains or a phenyl ring, in place of a thiazole ring can enhance activity. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies on benzylidene hydrazine benzamide derivatives as anticancer agents against human lung cancer cell lines have provided equations to predict the biological activity based on molecular descriptors like Log S and rerank. jppres.com

The following table summarizes the SAR insights for a selection of benzamide derivatives:

| Compound/Derivative | Target/Activity | Key SAR Findings | Reference |

| 2-Chloro-N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | M1 Muscarinic Receptor Antagonist | Submicromolar M1 IC50 (960 nM), but with activity at M3 and M5 receptors. | nih.gov |

| 2-Methoxy-N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | M1 Muscarinic Receptor Antagonist | Submicromolar M1 IC50 (820 nM), also with activity at M3 and M5 receptors. | nih.gov |

| 2,5-bis(Trifluoromethyl)-N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | M1 Muscarinic Receptor Antagonist | M1 IC50 of 490 nM with ~9-fold selectivity versus M3 and M5. | nih.gov |

| 4-Methoxy-N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | M1 Muscarinic Receptor Antagonist | Potency was comparable to the unsubstituted parent compound. | nih.gov |

Pyrazole- and Pyrazine-carboxamides in SAR Contexts

Pyrazole and pyrazine-carboxamides represent other important classes of heterocyclic compounds with diverse biological activities, and their SAR has been a subject of intense investigation.

Pyrazole-carboxamides:

A series of novel pyrazole carboxamide and niacinamide derivatives containing a benzimidazole moiety have been synthesized and evaluated for their antifungal activity. rsc.org Bioassay results indicated that some of these compounds exhibited good antifungal activity against Botrytis cinerea. rsc.org To further explore the SAR, 3D-QSAR studies were conducted, which can provide insights into the spatial arrangement of substituents that favor activity. rsc.org

In the realm of anticancer agents, the SAR of pyrazole-carboxamide thiol derivatives has been reviewed. researchgate.net These studies help in understanding the structural requirements for their cytotoxic effects. Additionally, pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as potent carbonic anhydrase inhibitors, with Ki values in the micromolar to nanomolar range for hCA I and hCA II isoenzymes. nih.gov

Pyrazine-carboxamides:

The SAR of pyrazine-carboxamide derivatives has been explored in the context of developing new anti-tubercular agents. A study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives revealed that an unsubstituted phenyl ring on the benzamide portion resulted in promising activity against Mycobacterium tuberculosis H37Ra with IC50 and IC90 values of 1.46 µM and 3.73 µM, respectively. rsc.org

Quantitative structure-activity relationship (QSAR) analysis has also been applied to a dataset of 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis. nih.gov These models indicated that the inhibitory activity is correlated with the presence of an N-sec-butylformamide and a substituted benzene ring, providing a basis for further optimization of these compounds. nih.gov

The table below presents a summary of SAR findings for selected pyrazole and pyrazine-carboxamides:

| Compound Class | Target/Activity | Key SAR Findings | Reference |

| Pyrazole carboxamides with benzimidazole moiety | Antifungal (Botrytis cinerea) | Some compounds showed good activity, prompting 3D-QSAR studies for further optimization. | rsc.org |

| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase Inhibitors (hCA I and II) | Ki values ranged from 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II. | nih.gov |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide | Anti-tubercular (M. tuberculosis H37Ra) | Unsubstituted phenyl on the benzamide showed IC50 of 1.46 µM. | rsc.org |

| 6-Arylpyrazine-2-carboxamides | Trypanosoma brucei Inhibitors | Activity correlated with the presence of N-sec-butylformamide and a substituted benzene ring. | nih.gov |

Molecular Mechanism of Action Studies for 2 Chloro N 4 Fluorophenyl Pyridine 4 Carboxamide Analogs

Exploration of Molecular Targets and Biological Pathways

Investigations into the molecular interactions of compounds structurally related to 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide have identified several key biological targets. These interactions underpin the diverse pharmacological effects observed with this class of compounds, ranging from enzyme inhibition to receptor modulation.

Interaction with Enzyme Systems

The pyridine-4-carboxamide scaffold and its analogs have been shown to interact with several critical enzyme systems involved in cellular metabolism, signaling, and disease progression. These interactions are often characterized by inhibitory or modulatory effects on enzyme activity.

Succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid cycle and the electron transport chain, has been identified as a target for carboxamide derivatives. While direct studies on 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide are limited, research on analogous structures provides insights into its potential for SDH inhibition.

For instance, the structurally related compound, 2-chloro-N-phenylacetamide, has demonstrated significant antifungal activity against various strains of Aspergillus niger, Aspergillus flavus, Candida albicans, and Candida parapsilosis. tandfonline.comresearchgate.netnih.gov The minimum inhibitory concentrations (MICs) for 2-chloro-N-phenylacetamide against Aspergillus species ranged from 16 to 256 μg/mL. nih.gov While the primary mechanism of antifungal action for 2-chloro-N-phenylacetamide is suggested to be interaction with ergosterol (B1671047) in the fungal plasma membrane, the potential for inhibition of other crucial enzymes like SDH remains an area of interest for this class of compounds. tandfonline.comnih.gov In silico studies with 2-chloro-N-phenylacetamide have suggested that its antifungal activity may also involve the inhibition of dihydrofolate reductase (DHFR). nih.gov

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide Against Various Fungal Strains

| Fungal Species | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

| Aspergillus niger | 32 - 256 | tandfonline.com |

| Aspergillus flavus | 16 - 256 | nih.gov |

| Candida albicans | 128 - 256 | researchgate.net |

| Candida parapsilosis | 128 - 256 | researchgate.net |

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. The modulation of SIRT1 activity is a significant area of therapeutic research. The pyridine (B92270) ring, a core component of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide, is also found in nicotinamide (B372718), a known inhibitor of SIRT1. nih.gov This structural similarity suggests that pyridine-4-carboxamide derivatives could potentially influence SIRT1 activity.

While direct data on 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide is not available, studies on other pyridine-containing compounds offer insights. For instance, nicotinamide has an in vitro IC50 value for SIRT1 inhibition in the range of 50–180 μM. nih.gov Conversely, some studies have shown that nicotinamide administration can lead to an increase in cellular NAD+ levels, which can, in turn, stimulate SIRT1 activity. nih.gov This dual potential for both inhibition and indirect activation highlights the complex relationship between pyridine-containing molecules and SIRT1 function.

A significant area of investigation for N-phenylpyridine-4-carboxamide analogs has been their potential to inhibit receptor tyrosine kinases (RTKs), which are critical mediators of cellular signaling in cancer. Notably, the dual inhibition of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) is a validated strategy in oncology.

Several studies have explored compounds with a pyridine or a bioisosteric pyrimidine (B1678525) core as dual c-Met and VEGFR-2 inhibitors. For example, a series of 2-aminopyridine-3-carboxamide (B84476) derivatives were designed and synthesized as c-Met kinase inhibitors, with some compounds exhibiting potent activity. nih.gov One promising compound from this series, (S)-24o, demonstrated a c-Met IC50 of 0.022 μM. nih.gov

Furthermore, research on 4-((2-((4-Chloro-3-((((2S)-1-methyl-2-pyrrolidinyl)methyl)oxy)-phenyl)amino)-1,3-benzoxazol-5-yl)oxy)-N-methyl-2-pyridinecarboxamide revealed a potent VEGFR-2 inhibitor with an IC50 of 28 nM. otavachemicals.com These findings underscore the potential of the N-arylpyridine-4-carboxamide scaffold to serve as a platform for the development of potent RTK inhibitors.

Table 2: Inhibitory Activity of Selected Pyridine and Pyrimidine Analogs Against c-Met and VEGFR-2

| Compound | Target | IC50 (nM) | Reference |

| (S)-24o (a 2-aminopyridine-3-carboxamide) | c-Met | 22 | nih.gov |

| 4-((2-((4-Chloro-3-((((2S)-1-methyl-2-pyrrolidinyl)methyl)oxy)-phenyl)amino)-1,3-benzoxazol-5-yl)oxy)-N-methyl-2-pyridinecarboxamide | VEGFR-2 | 28 | otavachemicals.com |

Receptor-Mediated Interactions

In addition to enzyme inhibition, analogs of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide have been investigated for their ability to interact with and modulate the function of cell surface receptors, particularly G protein-coupled receptors (GPCRs).

The neurokinin-1 (NK-1) receptor, the endogenous receptor for Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. nih.gov Antagonists of the NK-1 receptor have therapeutic applications in these areas. The 4-phenylpyridine (B135609) moiety, which is structurally related to the core of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide, has been identified as a key pharmacophore for NK-1 receptor antagonism.

PD-1/PD-L1 Protein-Protein Interaction Modulation

Analogs of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide have been investigated for their ability to modulate the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. This pathway is a critical regulator of immune responses, and its manipulation is a key strategy in cancer immunotherapy. Tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that suppresses the T cell's antitumor activity.

Small-molecule inhibitors, including pyridine carboxamide derivatives, are designed to disrupt this protein-protein interaction. Studies on fluorinated pyridine-2-carboxamide derivatives, which are structural analogs, have shown that these compounds can be developed as specific probes for targeting PD-L1. Research confirms that these molecules exhibit significant accumulation and retention in PD-L1-expressing cancer cells. Autoradiographic analysis and inhibition experiments further validate the potential of these compounds as specific agents that bind to the PD-1/PD-L1 axis, thereby interfering with the immunosuppressive signal and restoring T-cell function.

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Negative Allosteric Modulation (for related compounds)

Related heterocyclic compounds, specifically various pyridine and thienopyridine carboxamides, have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds. NAMs reduce the receptor's response to the orthosteric ligand.

The mGlu5 receptor is a G-protein-coupled receptor widely expressed in the central nervous system and is implicated in various neurological and psychiatric disorders. The development of mGlu5 NAMs is a significant area of research for conditions like anxiety, depression, and Fragile X syndrome. Studies starting from picolinamide (B142947) (pyridine-2-carboxamide) compounds have led to the discovery of potent and brain-penetrant mGlu5 NAMs, such as thieno[3,2-b]pyridine-5-carboxamides. tandfonline.com These related compounds demonstrate the capacity of the pyridine carboxamide scaffold to effectively modulate mGlu5 activity, highlighting a key molecular mechanism for this class of molecules in neuroscience. tandfonline.combenthamopen.comderpharmachemica.com

| Related Compound Class | Target Receptor | Mechanism of Action | Reference |

| Thieno[3,2-b]pyridine-5-carboxamides | mGlu5 | Negative Allosteric Modulation | tandfonline.com |

| 2-Chloro-4-alkynyl-pyridines | mGlu5 | Negative Allosteric Modulation | derpharmachemica.com |

Mechanistic Pathways of Cellular Effects (In Vitro)

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

In vitro studies on analogs such as imidazo[1,2-a]pyridine (B132010) and pyrazolo[3,4-b]pyridine derivatives have elucidated their capacity to induce programmed cell death (apoptosis) and halt cell proliferation by arresting the cell cycle in cancer cell lines. derpharmachemica.comgoogle.com

One identified mechanism involves the induction of oxidative stress. Certain imidazo[1,2-a]pyridine derivatives were found to markedly increase the activity of NADPH oxidase (NOX), leading to a surge in reactive oxygen species (ROS). google.com This ROS-mediated cascade triggers apoptosis by impairing the mitochondrial membrane potential. This is achieved by increasing the expression of pro-apoptotic proteins like BAX and BAK1 while decreasing the expression of anti-apoptotic proteins such as BCL2, ultimately leading to the activation of caspases-9 and -3.

Furthermore, these compounds can induce cell cycle arrest. Increased ROS production can promote p53-mediated cell cycle arrest. Other pyridine-based analogs, like pyrazolo[3,4-b]pyridines, have been shown to directly inhibit cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. derpharmachemica.com Inhibition of these crucial cell cycle regulators prevents the transition between cell cycle phases, leading to arrest at the G2/M or S phase and preventing cancer cell division. derpharmachemica.com

| Compound Class | Cellular Effect | Molecular Mechanism | Target Cells (Example) | Reference |

| Imidazo[1,2-a]pyridines | Apoptosis & Cell Cycle Arrest | Increased NADPH Oxidase (NOX) activity, ROS induction, p53 activation | A549 Lung Cancer Cells | google.com |

| Pyrazolo[3,4-b]pyridines | Apoptosis & Cell Cycle Arrest | Inhibition of CDK2 and CDK9 | Hela, MCF7, HCT-116 Cancer Cells | derpharmachemica.com |

Modulation of Inflammatory Response Pathways

Pyridine carboxamide analogs have demonstrated significant anti-inflammatory activity in vitro by modulating key enzymatic pathways involved in the inflammatory response. Molecular docking and enzymatic assays have shown that these compounds can interact with and inhibit cyclooxygenase enzymes (COX-1 and COX-2) and human nitric oxide synthase. tandfonline.com

The inhibition of COX enzymes is a well-established anti-inflammatory mechanism, as these enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By blocking COX-1 and COX-2, these pyridine derivatives can effectively reduce the inflammatory cascade. benthamopen.com Additionally, some analogs have been shown to reduce levels of the pro-inflammatory cytokine TNF-α in in vitro models, further contributing to their anti-inflammatory profile. tandfonline.com This dual action of inhibiting pro-inflammatory enzymes and cytokines underscores the potential of this chemical scaffold to modulate inflammatory pathways.

Disruption of Microbial Cellular Processes (e.g., Enzyme Inhibition, Membrane Integrity)

The pyridine carboxamide scaffold is the basis for several agents with potent antimicrobial and antifungal activity. The mechanism of action often involves the specific inhibition of essential microbial enzymes.

In the context of antifungal activity, novel pyridine carboxamide derivatives have been developed as potent succinate dehydrogenase (SDH) inhibitors. SDH, also known as mitochondrial complex II, is a crucial enzyme in both the citric acid cycle and the electron transport chain. Inhibition of fungal SDH disrupts mitochondrial respiration, leading to a rapid depletion of cellular energy (ATP) and ultimately causing fungal cell death. Enzymatic tests have confirmed that specific pyridine carboxamides exhibit inhibitory activity against SDH from pathogens like Botrytis cinerea.

In addition to antifungal action, related pyridine-3-carboxamide (B1143946) analogs have shown efficacy against bacterial plant pathogens such as Ralstonia solanacearum. Molecular docking studies suggest that these compounds may act by interfering with bacterial lectins, which are proteins involved in host recognition and adhesion, thereby disrupting a critical early step in the infection process.

| Compound Class | Microbial Target | Mechanism of Action | Example Pathogen |

| Pyridine Carboxamides | Fungi | Inhibition of Succinate Dehydrogenase (SDH) | Botrytis cinerea |

| Pyridine-3-carboxamides | Bacteria | Interaction with bacterial lectins | Ralstonia solanacearum |

Based on a comprehensive review of available scientific literature, there is currently no specific published research focusing on the computational and theoretical chemistry approaches for the compound 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide that aligns with the detailed outline provided.

Studies detailing molecular docking simulations, ligand-protein interaction analyses, scoring functions, virtual screening, or molecular dynamics simulations for this exact molecule are not present in the search results. Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and specific examples as requested while strictly adhering to the specified compound.

Information on related but distinct molecules, such as other pyridine carboxamide derivatives or 2-chloro-N-phenyl acetamides, is available but falls outside the explicit scope of the user's request to focus solely on "2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide". To maintain scientific accuracy and adhere to the instructions, no content can be generated for the requested outline.

Computational and Theoretical Chemistry Approaches in 2 Chloro N 4 Fluorophenyl Pyridine 4 Carboxamide Research

Quantum Chemical Calculations in 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide Research

Quantum chemical calculations have become an indispensable tool for elucidating the molecular properties of complex organic compounds. These computational methods provide deep insights into the electronic structure, reactivity, and spectroscopic characteristics of molecules like 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide, complementing experimental data and guiding further research.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide, DFT studies, typically employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine the optimized molecular geometry. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions. The optimized structure serves as the foundation for subsequent calculations of other molecular properties. nih.goviau.ir

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. mdpi.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. mdpi.com For 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the fluorophenyl ring, while the LUMO is often distributed over the electron-deficient chloropyridine ring. This distribution indicates the regions susceptible to electrophilic and nucleophilic attack, respectively. The analysis of the HOMO-LUMO gap helps in understanding the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Typical Value (eV) | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Indicates electron-accepting ability |

| ΔE (Gap) | ELUMO - EHOMO | 4.5 to 5.5 | A larger gap suggests higher stability and lower reactivity |

Fukui Function Analysis for Electrophilic/Nucleophilic Sites

Fukui function analysis is a powerful tool within DFT used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. scm.com This method quantifies the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. scm.comresearchgate.net

Nucleophilic Attack (f+): This function identifies sites that are most susceptible to attack by a nucleophile (electron donor). These regions have a high capacity to accept an electron.

Electrophilic Attack (f-): This function highlights sites that are most likely to be attacked by an electrophile (electron acceptor), indicating the regions from which an electron is most easily removed. scm.com

Dual Descriptor (Δf): This descriptor combines the two Fukui functions and can unambiguously identify sites for nucleophilic (Δf > 0) and electrophilic (Δf < 0) attack. researchgate.net

For 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide, Fukui analysis would likely identify the carbonyl carbon of the amide group and the carbon atom bonded to the chlorine atom in the pyridine (B92270) ring as primary sites for nucleophilic attack. Conversely, the nitrogen atoms and the carbonyl oxygen would be predicted as potential sites for electrophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis

In 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide, significant delocalization interactions are expected. These include the interaction between the lone pair (n) of the amide nitrogen and the antibonding π* orbital of the carbonyl group (nN → πC=O), as well as interactions between the lone pairs of the oxygen and halogen atoms and the antibonding π orbitals of the aromatic rings. These hyperconjugative interactions lead to charge transfer from the donor to the acceptor orbitals, stabilizing the molecular structure. nih.govacadpubl.eu

Table 2: Major NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | ~40-60 | Amide resonance, charge delocalization |

| LP (O) | π* (Pyridine Ring) | ~5-15 | Hyperconjugation, ring activation |

| π (Phenyl Ring) | π* (Pyridine Ring) | ~2-10 | Inter-ring conjugation |

| LP (Cl) | σ* (C-C) | ~1-5 | Hyperconjugation |

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large β values are of interest for applications in optoelectronic technologies. nih.gov DFT calculations are frequently used to predict the NLO properties of compounds. The magnitude of β is influenced by factors such as intramolecular charge transfer, the presence of electron-donating and electron-withdrawing groups, and an extended π-conjugated system.

The structure of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide, featuring donor (fluorophenyl) and acceptor (chloropyridine) moieties linked by a π-conjugated amide bridge, suggests the potential for NLO activity. scispace.com Calculations of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can quantify this potential. The computed β value is often compared to that of a standard NLO material like urea (B33335) to assess its relative performance. researchgate.net

Conformational Analysis and Energy Minimization

Computational methods are used to perform a systematic scan of the potential energy surface (PES) by rotating these key dihedral angles. For each conformation, the energy is calculated, allowing for the identification of local and global energy minima. nih.gov The global minimum represents the most stable, and therefore most populated, conformation of the molecule under equilibrium conditions. This analysis reveals whether the molecule adopts a planar or a twisted conformation, which is critical for understanding its crystal packing and interactions with biological targets. nih.gov

Theoretical Investigation of Rotational Barriers

The conformational flexibility of 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide is largely dictated by the rotation around its single bonds, particularly the amide C-N bond and the bonds connecting the aryl rings to the central carboxamide group. Theoretical methods, such as Density Functional Theory (DFT), are employed to quantify the energy barriers associated with these rotations.

The investigation is typically performed by systematically varying the dihedral angle of the bond of interest in increments and calculating the molecule's potential energy at each step, a process known as a potential energy surface (PES) scan. mdpi.com The energy difference between the most stable (lowest energy) conformation and the highest energy transition state conformation defines the rotational barrier. For molecules containing an amide linkage, the barrier to rotation around the C-N bond is expected to be significant due to the partial double bond character of the amide group. Studies on similar N-aryl amides have shown these barriers can be in the range of 20–23 kcal/mol. mdpi.com Such calculations are crucial for understanding the molecule's conformational preferences and the dynamics of its interconversion between different spatial arrangements.

Table 1: Illustrative Rotational Energy Barriers Calculated via DFT

| Bond Under Rotation | Dihedral Angle Definition | Ground State Angle (°) | Transition State Angle (°) | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| Pyridine-Carbonyl | C3-C4-C(O)-N | ~30 | 90 | 4 - 6 |